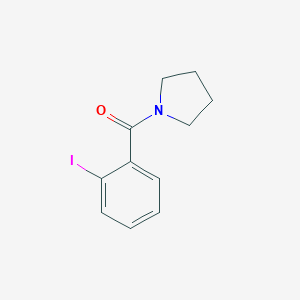
1-(2-Iodophenylcarbonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Iodophenylcarbonyl)pyrrolidine” is a chemical compound with the molecular formula C11H12INO . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “1-(2-Iodophenylcarbonyl)pyrrolidine” is characterized by a pyrrolidine ring attached to a 2-iodophenylcarbonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives, including “1-(2-Iodophenylcarbonyl)pyrrolidine”, can undergo various chemical reactions. These reactions often involve the pyrrolidine ring and can be influenced by steric factors .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds. Its presence in drug molecules can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial for the binding of drugs to their biological targets . The iodophenylcarbonyl group in 1-(2-Iodophenylcarbonyl)pyrrolidine could potentially be used to modulate the lipophilicity and membrane permeability of drug candidates.
Asymmetric Synthesis
1-(2-Iodophenylcarbonyl)pyrrolidine can serve as a chiral auxiliary or a precursor to chiral catalysts used in asymmetric synthesis . This is particularly important for creating enantiomerically pure substances, which are essential in the pharmaceutical industry where the activity of a drug can be highly dependent on its chirality.
Organocatalysis
Pyrrolidine derivatives are known to be effective organocatalysts. They can catalyze a variety of chemical reactions, including aldol reactions, which are fundamental in building complex organic molecules . The iodophenyl group in the compound could provide additional interactions with substrates, enhancing the catalytic activity.
Biological Activity Profiling
The structural features of pyrrolidine derivatives allow for a wide exploration of pharmacophore space. This makes them suitable for use in high-throughput screening assays to identify new biological activities . The iodine atom in 1-(2-Iodophenylcarbonyl)pyrrolidine could be used for radio-labeling, facilitating the tracking of the compound in biological systems.
Stereoselective Binding Studies
Due to the stereogenicity of the pyrrolidine ring, derivatives like 1-(2-Iodophenylcarbonyl)pyrrolidine can be used to study the stereoselective binding of drugs to proteins . This can help in understanding the mode of action of various drugs and in designing more selective and potent therapeutic agents.
Future Directions
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a core component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
Compounds characterized by the pyrrolidine ring are known to interact with their targets in a way that contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
It’s known that pyrrolidine alkaloids can exert various biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
properties
IUPAC Name |
(2-iodophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQYMYSSSVQOPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodophenylcarbonyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


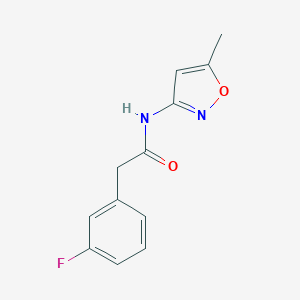
![N-[4-(benzyloxy)phenyl]-2,4-difluorobenzamide](/img/structure/B360587.png)
![Dimethyl 2-[(2,4-difluorobenzoyl)amino]terephthalate](/img/structure/B360589.png)
![2-[1,1'-biphenyl]-4-yl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B360590.png)
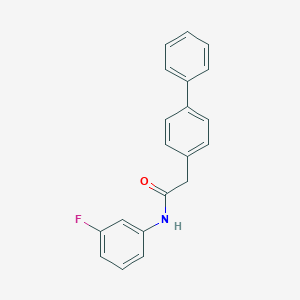

![Ethyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate](/img/structure/B360624.png)
![Ethyl {[3-cyano-4-(2-ethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B360630.png)
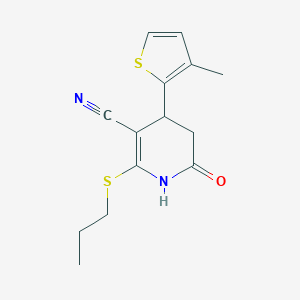

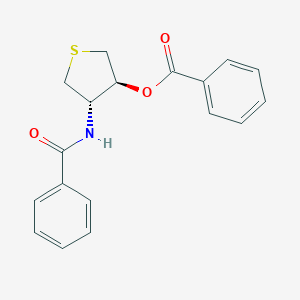
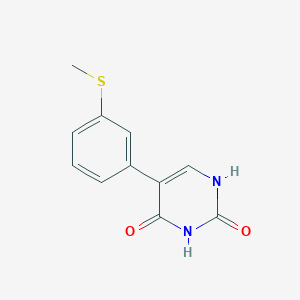
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B360658.png)